An In-depth Technical Guide to 3-Bromomethyltetrahydrothiophene 1,1-dioxide: Structure, Synthesis, and Application
An In-depth Technical Guide to 3-Bromomethyltetrahydrothiophene 1,1-dioxide: Structure, Synthesis, and Application
Executive Summary
3-Bromomethyltetrahydrothiophene 1,1-dioxide, also known as 3-(bromomethyl)sulfolane, is a heterocyclic building block of significant interest to the pharmaceutical and chemical synthesis sectors. Its structure combines a highly polar, chemically stable sulfolane (tetrahydrothiophene 1,1-dioxide) core with a reactive bromomethyl functional group.[1][2] This unique combination renders it a valuable intermediate for introducing the sulfolane moiety into complex molecular architectures, a common strategy in modern drug discovery to enhance physicochemical properties such as solubility and metabolic stability.[3] This guide provides a comprehensive overview of its chemical structure, supported by spectroscopic analysis, details a robust synthetic protocol, and explores its applications as a versatile reagent in medicinal chemistry.
Chemical Structure & Physicochemical Properties
The foundational identity of any chemical reagent lies in its structure. 3-Bromomethyltetrahydrothiophene 1,1-dioxide is a saturated, five-membered heterocyclic compound.
Core Structural Features
The molecule can be deconstructed into two key components:
-
Tetrahydrothiophene 1,1-dioxide (Sulfolane) Ring: This is a saturated thiophene ring where the sulfur atom is oxidized to a sulfone. The sulfone group (SO₂) is a strong electron-withdrawing group, rendering the adjacent protons acidic and the entire moiety highly polar and generally stable to a wide range of reaction conditions.[1][4] This stability and polarity are often leveraged in drug design to impart favorable properties.
-
Bromomethyl Group: Attached at the C3 position of the ring, the -CH₂Br group serves as the primary reactive site. The bromine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This functionality is the key to its utility as a synthetic building block.
Below is a diagram illustrating the chemical structure.
Caption: 2D Structure of 3-Bromomethyltetrahydrothiophene 1,1-dioxide.
Physicochemical & Spectroscopic Data
| Property | Value / Predicted Data | Justification / Reference |
| CAS Number | 321979-37-7 | Angene Chemical, MilliporeSigma[5] |
| Molecular Formula | C₅H₉BrO₂S | Angene Chemical[5] |
| Molecular Weight | 213.1 g/mol | MilliporeSigma |
| Appearance | White Solid | MilliporeSigma |
| ¹H NMR (CDCl₃) | δ ~3.5-4.0 (m, 2H, -CH₂Br), δ ~3.0-3.4 (m, 4H, -CH₂SO₂-), δ ~2.2-2.8 (m, 3H, ring CH + CH₂) | Predicted based on known shifts for sulfolanes and alkyl bromides. Protons alpha to the sulfone and bromine are significantly deshielded.[6][7][8] |
| ¹³C NMR (CDCl₃) | δ ~60-70 (ring C-SO₂), δ ~30-40 (-CH₂Br), δ ~25-35 (other ring carbons) | Predicted based on known sulfolane and alkyl halide spectra. Carbons attached to heteroatoms (S, O, Br) will appear downfield.[7][9] |
| IR (KBr Pellet) | ~1320-1280 cm⁻¹ (s), ~1150-1120 cm⁻¹ (s), ~700-600 cm⁻¹ (m) | Strong, characteristic asymmetric and symmetric stretching vibrations for the SO₂ group. C-Br stretch appears in the fingerprint region.[6] |
| Mass Spec (EI) | m/z = 212/214 (M⁺, Br isotope pattern), 133 (M⁺ - Br), 69 (C₅H₉⁺) | Molecular ion peak showing the characteristic ~1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br). Common fragments include loss of bromine and the sulfolane ring fragment.[6][10] |
Recommended Synthetic Protocol
The synthesis of 3-Bromomethyltetrahydrothiophene 1,1-dioxide is most effectively achieved via free-radical bromination of its precursor, 3-methyltetrahydrothiophene 1,1-dioxide. The choice of N-Bromosuccinimide (NBS) as the bromine source is critical for achieving high selectivity and ensuring a safer reaction profile compared to using elemental bromine.[11]
Causality of Reagent Selection
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic-type brominations. It provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which suppresses competitive electrophilic addition reactions. In this aliphatic system, its role is to provide the bromine radical (Br•) required for the chain reaction.[12]
-
Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is necessary to start the chain reaction. Azobisisobutyronitrile (AIBN) is often preferred over benzoyl peroxide for its more predictable decomposition kinetics and for avoiding potential side reactions associated with peroxide-based initiators.
-
Solvent (CCl₄ or Dichloromethane): A non-polar, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is required to dissolve the reactants without participating in the radical reaction.
Step-by-Step Synthesis Workflow
Caption: Recommended workflow for the synthesis of the title compound.
Protocol Details:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyltetrahydrothiophene 1,1-dioxide (1.0 eq). Dissolve it in a suitable volume of carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen) and heat the mixture to reflux. Maintain reflux until the starting material is consumed, as monitored by TLC or GC-MS. Self-Validation Check: The reaction progress can be visually monitored as the denser NBS is consumed and the lighter succinimide co-product forms and floats.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of cold solvent.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product is purified by flash column chromatography on silica gel to yield 3-Bromomethyltetrahydrothiophene 1,1-dioxide as a white solid.
Applications in Drug Discovery & Development
The true value of 3-Bromomethyltetrahydrothiophene 1,1-dioxide lies in its role as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The sulfone moiety is a key pharmacophore in several classes of biologically active compounds.
Intermediate for Bioactive Scaffolds
The primary application is in the covalent attachment of the sulfolane ring to a nucleophilic substrate. This is a common strategy employed by medicinal chemists to build novel molecular entities.
-
NRF2 Activators: The 3-aminotetrahydrothiophene 1,1-dioxide scaffold has been identified as a potent, non-electrophilic activator of the NRF2 pathway, which is a therapeutic target for diseases involving oxidative stress.[3] 3-Bromomethyltetrahydrothiophene 1,1-dioxide is an ideal precursor for synthesizing libraries of these compounds by reacting it with various primary or secondary amines.
-
Kinase Inhibitors: The thiophene ring and its derivatives are prevalent in kinase inhibitors.[13] The sulfolane group can act as a hydrogen bond acceptor and its steric bulk can be used to achieve selective binding within the ATP-binding pocket of a target kinase.
-
General Scaffold Decoration: In fragment-based drug discovery, the sulfolane moiety can be introduced to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. Its high polarity can enhance solubility, while the chemical inertness of the sulfone group improves metabolic stability.[14]
The general reaction scheme for its use as a building block is shown below.
Caption: General application as an electrophilic building block.
Conclusion
3-Bromomethyltetrahydrothiophene 1,1-dioxide is more than a simple chemical; it is an enabling tool for chemical and pharmaceutical research. Its well-defined structure, characterized by a stable polar core and a reactive electrophilic arm, provides a reliable synthetic handle for molecular elaboration. The robust and scalable synthesis protocol further enhances its utility. For researchers in drug discovery, this compound represents a key building block for accessing novel chemical matter and for optimizing the properties of next-generation therapeutics.
References
-
Angene Chemical. 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide(CAS# 321979-37-7). Angene. [Link]
-
Course Hero. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Course Hero. [Link]
-
Royal Society of Chemistry. General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Royal Society of Chemistry. [Link]
-
MilliporeSigma. Thiophene, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | 321979-37-7. MilliporeSigma. [Link]
-
NIST. Thiophene, tetrahydro-3-methyl-, 1,1-dioxide. NIST Chemistry WebBook. [Link]
-
Wikipedia. Sulfolane. Wikipedia. [Link]
-
AperTO. Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine. University of Turin Institutional Open Access Archive. [Link]
-
CAS. 8-Hydroxyefavirenz - CAS Common Chemistry. CAS. [Link]
-
NIST. Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. [Link]
-
CAS. N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide - CAS Common Chemistry. CAS. [Link]
-
Organic Syntheses. 3-thenyl bromide. Organic Syntheses. [Link]
-
Choi, H. J., et al. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PMC. [Link]
-
PubChem. Sulfolane. National Center for Biotechnology Information. [Link]
- Google Patents. US3293264A - Synthesis of 2, 3-dihydrothiophene-1, 1-dioxide.
-
Al-awar, R. S., et al. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC. [Link]
-
PubChem. Heptafluorobutyric acid. National Center for Biotechnology Information. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Cao, X. Y., et al. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. [Link]
-
ResearchGate. Chemical and physical properties of sulfolane. ResearchGate. [Link]
-
Astex Pharmaceuticals. Organic synthesis provides opportunities to transform drug discovery. Nature Reviews Drug Discovery. [Link]
-
PubChem. Perfluorobutyrate. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. Visible-light-induced bromoetherification of alkenols for the synthesis of β-bromotetrahydrofurans and -tetrahydropyrans. Beilstein Journals. [Link]
-
University of Wisconsin / ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthusamy-Subashini/f061e8095b348d612e430485a38f0d86241b2123]([Link]
Sources
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. angenesci.com [angenesci.com]
- 6. Thiophene, tetrahydro-3-methyl-, 1,1-dioxide [webbook.nist.gov]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. rsc.org [rsc.org]
- 10. Thiophene, tetrahydro-, 1,1-dioxide [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. stolaf.edu [stolaf.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. astx.com [astx.com]
